molecular formula C19H23N3O2S B2400030 N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923244-71-7

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No. B2400030
CAS RN: 923244-71-7
M. Wt: 357.47
InChI Key: RTHWKTAGODVGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential as a positron emission tomography (PET) radiotracer for imaging neuroinflammation. In

Mechanism of Action

The mechanism of action of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves its binding to TSPO, which is located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and is upregulated in response to neuroinflammation. N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide binds to TSPO with high affinity and specificity, allowing for the detection of neuroinflammation in vivo using PET imaging.
Biochemical and Physiological Effects
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has been shown to have minimal biochemical and physiological effects in vivo, making it a safe and effective PET radiotracer for imaging neuroinflammation. Studies have shown that N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide does not affect the behavior or physiology of animals, nor does it have any significant impact on the immune system or other physiological processes.

Advantages and Limitations for Lab Experiments

The use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide as a PET radiotracer for imaging neuroinflammation has several advantages for lab experiments. It allows for the non-invasive detection of neuroinflammation in vivo, reducing the need for invasive procedures and minimizing animal distress. Additionally, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has high affinity and specificity for TSPO, making it a highly sensitive and specific tool for detecting neuroinflammation. However, there are also limitations to the use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide in lab experiments, including its relatively short half-life and the need for specialized PET imaging equipment.

Future Directions

There are several future directions for research involving N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide. One area of interest is the use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide for the early detection and monitoring of neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide may have potential as a tool for evaluating the efficacy of anti-inflammatory drugs in preclinical studies. Furthermore, the development of new TSPO ligands with improved properties and specificity may lead to the development of more effective PET radiotracers for imaging neuroinflammation.

Synthesis Methods

The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves a series of chemical reactions, starting with the reaction of 2-oxoethylthiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiazole. This intermediate is then reacted with 3,4-dihydroisoquinoline to form the final product, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide. The synthesis method has been optimized to produce high yields and purity of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide for use in scientific research.

Scientific Research Applications

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has been primarily used in scientific research as a PET radiotracer for imaging neuroinflammation. Neuroinflammation is a process that occurs in response to injury or disease in the central nervous system and is characterized by the activation of microglia and astrocytes. N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes, allowing for the detection of neuroinflammation in vivo using PET imaging.

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)17(24)21-18-20-15(12-25-18)10-16(23)22-9-8-13-6-4-5-7-14(13)11-22/h4-7,12H,8-11H2,1-3H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHWKTAGODVGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

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